molecular formula C2H3N3O B1211921 1,3,4-Oxadiazol-2-amine CAS No. 3775-60-8

1,3,4-Oxadiazol-2-amine

Cat. No.: B1211921
CAS No.: 3775-60-8
M. Wt: 85.07 g/mol
InChI Key: APKZPKINPXTSNL-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

1,3,4-Oxadiazole-2-amine is a heterocyclic compound composed of two nitrogen atoms and one oxygen atom, forming a five-membered ring. This molecule has been studied for its biological activity, particularly in medicine and agriculture . Its primary targets can vary depending on the specific derivative, but some common targets include:

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence its efficacy and stability. For example, pH affects solubility, impacting absorption and distribution.

Biochemical Analysis

Biochemical Properties

1,3,4-Oxadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II . These interactions can lead to the inhibition of DNA synthesis, modulation of gene expression, and disruption of DNA replication, respectively. Additionally, this compound can bind to nucleic acids and globular proteins, further affecting cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of enzymes involved in cell proliferation, leading to reduced cell growth and division . It also affects the expression of genes related to apoptosis, cell cycle regulation, and stress response . Furthermore, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits thymidylate synthase by binding to its active site, preventing the synthesis of thymidine, a nucleotide essential for DNA replication . It also inhibits histone deacetylase, leading to increased acetylation of histones and altered gene expression . Additionally, this compound can interact with topoisomerase II, disrupting DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression . Its stability and degradation rate can influence its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular components . It can also affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can influence metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Its localization and accumulation within specific cellular compartments can also be influenced by its interactions with cellular transporters .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Its localization within other organelles, such as mitochondria, can also influence its activity and impact on cellular processes .

Chemical Reactions Analysis

1,3,4-Oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted oxadiazoles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted oxadiazoles and amino derivatives.

Comparison with Similar Compounds

1,3,4-Oxadiazol-2-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKZPKINPXTSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286394
Record name 1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3775-60-8
Record name 3775-60-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-oxadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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